Ethyl 2-amino-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate
Description
Ethyl 2-amino-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate is a thiophene-based compound featuring a carbamoyl group linked to a 2-(ethoxycarbonyl)phenyl substituent. Its structural complexity arises from the integration of multiple functional groups:
- Ethyl ester moieties at positions 3 and the phenyl ring.
- A methyl group at position 4 of the thiophene core.
- An amino group at position 2.
- A carbamoyl bridge connecting the thiophene to the phenyl ring.
Its synthesis typically involves multi-step reactions, including Gewald thiophene synthesis and carbamoylation steps .
Properties
IUPAC Name |
ethyl 2-amino-5-[(2-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-4-24-17(22)11-8-6-7-9-12(11)20-16(21)14-10(3)13(15(19)26-14)18(23)25-5-2/h6-9H,4-5,19H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZSGOSYGHTMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=C(S2)N)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Amination: Introduction of the amino group at the 2-position of the thiophene ring can be achieved through nucleophilic substitution reactions.
Carbamoylation: The carbamoyl group is introduced by reacting the amino-thiophene with an appropriate isocyanate.
Esterification: The ethyl ester group is introduced through esterification reactions involving ethanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the phenyl ring or thiophene core. Selected examples include:
Key Observations :
- Substituent Position : The position of the ethoxycarbonyl group on the phenyl ring (ortho in the target compound vs. meta in ) significantly impacts electronic effects and steric interactions.
- Bioactivity : Analogues with halogenated phenyl groups (e.g., 4-chloro in ) are prioritized for antimicrobial studies, while those with methoxy groups (e.g., ) are explored for solubility modulation.
- Synthetic Yields : The target compound’s yield (67.65% in ) is comparable to derivatives like but lower than simpler analogs (e.g., 78.5% for in a related synthesis).
Physicochemical Properties
- Hydrogen Bonding: The target compound has two H-bond donors (NH₂ and carbamoyl NH) and six acceptors (ester carbonyls and carbamoyl O), similar to .
- Solubility : Derivatives with polar substituents (e.g., 4-hydroxy in ) exhibit enhanced aqueous solubility compared to the target compound’s ethoxycarbonyl groups.
Biological Activity
Ethyl 2-amino-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological potential. The following sections will explore its biological activity, including specific effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H18N2O6S
- Molecular Weight : 378.40 g/mol
- CAS Number : 308831-93-8
Biological Activities
Thiophene derivatives, including the compound , have been reported to exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that thiophene derivatives possess significant antimicrobial properties. For instance, research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation in animal models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant properties, showing efficacy in reducing seizure frequency in experimental models. This activity is thought to be linked to modulation of neurotransmitter systems in the brain .
- Antidepressant Effects : The compound has also been investigated for potential antidepressant activity, with some studies suggesting that it may enhance serotonergic and noradrenergic neurotransmission .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Modulation : Thiophene derivatives have been shown to act as allosteric modulators at various receptors, including adenosine receptors, which play a role in antiarrhythmic and antilipolytic effects .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and neurotransmitter metabolism, contributing to its therapeutic effects.
Case Studies
Several studies have investigated the biological activity of similar thiophene derivatives:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that a related thiophene derivative exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall synthesis .
- Research on Anti-inflammatory Effects : In an animal model of arthritis, a thiophene derivative was shown to reduce swelling and pain significantly, correlating with decreased levels of inflammatory markers in serum .
- Evaluation of Anticonvulsant Activity : A study assessed the anticonvulsant effects of various thiophene derivatives, showing that certain modifications enhance efficacy against induced seizures in rodents, indicating potential for further development as anticonvulsants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
